2-Oxodecanoic acid

Description

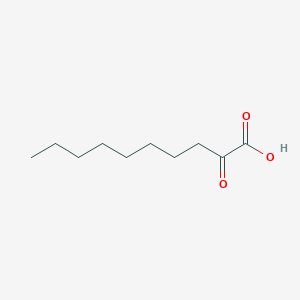

Structure

3D Structure

Properties

IUPAC Name |

2-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFDBSZCFDASAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293521 | |

| Record name | 2-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-60-8 | |

| Record name | NSC90359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural and Functional Landscape of 2-Oxodecanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological significance of 2-Oxodecanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows.

Core Structural and Physicochemical Properties

This compound, also known as 2-ketodecanoic acid, is a medium-chain oxo fatty acid. It is structurally characterized by a ten-carbon aliphatic chain with a ketone group at the second carbon (α-position) and a terminal carboxylic acid group. This structure imparts specific chemical reactivity and physical properties that are of interest in various research contexts.

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 333-60-8[1] |

| Molecular Formula | C₁₀H₁₈O₃[1] |

| SMILES | CCCCCCCCC(=O)C(=O)O[1] |

| InChIKey | JBFDBSZCFDASAE-UHFFFAOYSA-N[1] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 186.25 g/mol [1] |

| Monoisotopic Mass | 186.125594432 Da[1] |

| XLogP3 | 3.2[1] |

| Topological Polar Surface Area | 54.4 Ų[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 8[1] |

Synthesis and Characterization: Experimental Protocols

While specific protocols for this compound are not abundantly detailed in publicly accessible literature, its synthesis can be achieved through established methods for α-keto acid production. The following sections outline a plausible synthetic route and standard analytical procedures for its characterization.

Proposed Synthesis Protocol: Oxidation of Methyl 2-hydroxydecanoate

A common method for the preparation of α-keto acids is the oxidation of the corresponding α-hydroxy esters, followed by hydrolysis.

Step 1: Oxidation of Methyl 2-hydroxydecanoate

-

Dissolve methyl 2-hydroxydecanoate in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up by washing with aqueous solutions to remove the oxidant and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-oxodecanoate.

-

Purify the crude product using column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 2-oxodecanoate in a mixture of an organic solvent (e.g., tetrahydrofuran) and water.

-

Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.

-

Monitor the hydrolysis of the ester to the carboxylate by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Analytical Protocol: GC-MS for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of fatty acids. For this compound, a derivatization step to form a more volatile ester is typically required.

-

Derivatization (Methylation):

-

To an accurately weighed sample of this compound, add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 80°C for 2 hours in a sealed vial.

-

After cooling, add hexane and water to partition the phases.

-

Collect the upper hexane layer containing the fatty acid methyl ester (FAME), which in this case would be methyl 2-oxodecanoate.

-

-

GC-MS Analysis:

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD, or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set to 250°C with a split ratio (e.g., 20:1).

-

Oven Program: Start at an initial temperature (e.g., 100°C), ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C), and hold for a few minutes.

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

-

Identification: The retention time of the derivatized analyte is compared to a known standard. The mass spectrum is characterized by its molecular ion peak and specific fragmentation patterns, which can be compared to a spectral library (e.g., NIST) for confirmation.

-

Analytical Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Expected signals would include: a triplet for the terminal methyl group (C10), a multiplet for the long chain of methylene groups (C4-C9), a triplet for the methylene group adjacent to the carbonyl (C3), and a broad singlet for the carboxylic acid proton. The absence of a proton at the C2 position would be a key indicator.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum with proton decoupling.

-

Expected signals would include: a peak for the terminal methyl carbon, a series of peaks for the methylene carbons, and two distinct downfield signals for the carboxylic carbon (C1) and the ketone carbon (C2), which would be highly deshielded.

-

Biological Context and Significance

While this compound itself is noted as a plant and algal metabolite, the broader class of fatty acids, particularly short-chain fatty acids, has garnered significant attention for their role as epigenetic modulators. They can function as inhibitors of histone deacetylases (HDACs).

HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. By inhibiting HDACs, compounds can induce histone hyperacetylation, leading to a more open chromatin state and the expression of genes, including tumor suppressor genes. This mechanism is a key area of interest in cancer therapy. The amino derivatives of this compound have been investigated as components of natural HDAC inhibitors.

References

An In-depth Technical Guide to 2-Oxodecanoic Acid: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxodecanoic acid, a member of the alpha-keto acid family, is a molecule of interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data and solubility characteristics. Furthermore, it details established methodologies for its synthesis, offering granular experimental protocols for laboratory application. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Properties of this compound

This compound, also known as α-ketodecanoic acid or 2-oxocaproic acid, is a medium-chain fatty acid characterized by a ketone functional group at the alpha position relative to the carboxylic acid.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₈O₃ | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| Melting Point | 85-86 °C | ChemicalBook[2] |

| Boiling Point | 272.7 °C at 760 mmHg | LookChem |

| Appearance | Solid (predicted) | |

| CAS Number | 333-60-8 | ChemicalBook[2] |

Solubility Data

| Solvent | Predicted Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Hexane | Sparingly soluble |

Synthesis of this compound

Several synthetic routes are available for the preparation of α-keto acids.[3] This guide details two of the most common and effective methods for the synthesis of this compound: the oxidation of 2-hydroxydecanoic acid and the acyl cyanide pathway.

Synthesis via Oxidation of 2-Hydroxydecanoic Acid

This is a straightforward and widely used method for the synthesis of α-keto acids.[3] The secondary alcohol group of 2-hydroxydecanoic acid is oxidized to a ketone using a suitable oxidizing agent, such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC).[4]

Experimental Protocol: Oxidation of 2-Hydroxydecanoic Acid using PCC

Materials:

-

2-Hydroxydecanoic acid

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Celite® or silica gel

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus, rotary evaporator)

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxydecanoic acid (1 equivalent) in anhydrous dichloromethane (approximately 10-20 mL per gram of starting material). Add a layer of Celite® or silica gel to the bottom of the flask to aid in the workup.[4]

-

Addition of Oxidant: To the stirred solution, add a solution of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane portion-wise via the dropping funnel at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5]

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

-

Extraction and Washing: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, 1 M aqueous hydrochloric acid, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point of the purified product should also be determined and compared to the literature value.

Synthesis via the Acyl Cyanide Pathway

This method involves the conversion of an acyl chloride to an acyl cyanide, which is then hydrolyzed to the corresponding α-keto acid.

Experimental Protocol: Synthesis from Octanoyl Chloride

Part A: Synthesis of Octanoyl Cyanide

Materials:

-

Octanoyl chloride

-

Cuprous cyanide (CuCN)

-

Anhydrous acetonitrile or other suitable inert solvent

-

Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend cuprous cyanide (1.1 equivalents) in anhydrous acetonitrile.

-

Addition of Acyl Chloride: Add octanoyl chloride (1 equivalent) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove any insoluble salts. The filtrate containing the octanoyl cyanide can be used directly in the next step or purified by distillation under reduced pressure.

Part B: Hydrolysis of Octanoyl Cyanide to this compound

Materials:

-

Octanoyl cyanide

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Hydrolysis: Carefully add the crude or purified octanoyl cyanide to a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v) at 0 °C.

-

Reaction: Stir the mixture vigorously at room temperature. The hydrolysis of the nitrile to the carboxylic acid and the ketone can be monitored by TLC.

-

Extraction: After the reaction is complete, extract the aqueous mixture with diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

Characterization:

As with the oxidation method, the final product should be thoroughly characterized by spectroscopic methods and melting point determination.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

Caption: Oxidation of 2-hydroxydecanoic acid to this compound.

Caption: Synthesis of this compound via the acyl cyanide pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and synthetic methodologies for this compound. The tabulated physicochemical data and the comprehensive experimental protocols offer a practical resource for researchers. The provided synthesis routes, namely the oxidation of 2-hydroxydecanoic acid and the acyl cyanide pathway, are robust methods for obtaining this valuable α-keto acid for further study and application in various fields of chemical and biological sciences.

References

2-Oxodecanoic Acid: An Enigmatic Natural Product Awaiting Discovery

Despite its simple chemical structure, the natural occurrence of 2-oxodecanoic acid, a 10-carbon alpha-keto acid, remains largely uncharacterized in scientific literature. While databases list it as a putative plant and algal metabolite, concrete evidence detailing its natural sources, concentrations, and biological functions is conspicuously scarce. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound, highlighting the significant gaps that present opportunities for future research.

Known and Putative Natural Sources

Currently, specific natural sources of this compound have not been definitively identified and quantified in peer-reviewed literature. General metabolic databases suggest its presence in plants and algae without citing specific species or providing quantitative data. The majority of research on decanoic acid derivatives has focused on other isomers, most notably 9-oxo-2-decenoic acid, a well-characterized queen bee pheromone, and 2-amino-8-oxodecanoic acid, a component of certain histone deacetylase inhibitors. The distinct biological roles of these related molecules underscore the need for specific investigation into the natural sources and functions of this compound.

Challenges in Detection and Quantification

The analysis of alpha-keto acids like this compound from natural matrices presents several analytical challenges. Their polarity and potential instability can complicate extraction and chromatographic separation. Furthermore, their structural similarity to other fatty acids and keto acids necessitates highly specific analytical methods.

General Experimental Approaches for α-Keto Acid Analysis

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to isolate organic acids from biological samples. The choice of solvent and sorbent is critical for efficient recovery.

-

Derivatization: To enhance chromatographic separation and detection sensitivity, α-keto acids are often derivatized. Common derivatization strategies for carboxylic acids and ketones can be employed.

-

For Gas Chromatography-Mass Spectrometry (GC-MS): Silylation or esterification of the carboxylic acid group and oximation of the keto group are common derivatization techniques.

-

For High-Performance Liquid Chromatography (HPLC): Derivatization of the keto group with reagents such as o-phenylenediamine (OPD) to form fluorescent quinoxalinone derivatives is a widely used approach for sensitive detection.

-

-

Chromatographic Separation and Detection:

-

GC-MS: Provides excellent separation and structural information, particularly for derivatized volatile compounds.

-

HPLC coupled with UV or Fluorescence Detection: Offers high sensitivity for derivatized α-keto acids.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the direct analysis of underivatized or derivatized α-keto acids, providing both separation and mass information for confident identification.

-

Potential Biosynthetic Pathways

The biosynthetic pathway of this compound has not been elucidated. However, based on general fatty acid metabolism, several putative pathways can be hypothesized. One plausible route is the oxidation of decanoic acid at the alpha-carbon. This could be catalyzed by a fatty acid α-hydroxylase followed by oxidation of the resulting 2-hydroxydecanoic acid to this compound.

A simplified, hypothetical workflow for the investigation of this compound in a natural source is presented below.

Figure 1. A generalized experimental workflow for the extraction, derivatization, and analysis of this compound from a biological matrix.

Future Research Directions

The significant lack of information on the natural sources and biological role of this compound presents a compelling area for future research. Key research questions include:

-

Systematic Screening: A broad screening of various plant, algal, and microbial species is needed to identify natural sources of this compound.

-

Quantitative Analysis: Once identified, the development and validation of robust analytical methods are crucial to quantify the concentration of this compound in these sources.

-

Biosynthetic Pathway Elucidation: Isotopic labeling studies and genomic analyses could be employed to uncover the enzymatic machinery responsible for its biosynthesis.

-

Biological Activity: Investigations into the potential signaling roles, antimicrobial properties, or other biological activities of this compound are warranted.

The Biological Role of 2-Oxodecanoic Acid in Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxodecanoic acid, a 10-carbon alpha-keto acid, has been identified as a metabolite in algae and plants. While its precise biological role and metabolic pathways are not yet fully elucidated, emerging research points towards its potential involvement in fatty acid metabolism and cellular signaling. This technical guide synthesizes the current understanding of this compound, including its likely metabolic fate, hypothetical signaling functions, and the experimental approaches required to further investigate its significance. Due to the limited direct research on this specific molecule, this paper draws on established principles of alpha-keto acid and fatty acid metabolism to propose potential pathways and functions, highlighting key areas for future investigation.

Introduction

This compound, also known as α-ketodecanoic acid, is a medium-chain alpha-keto acid. Its structure, featuring a carboxylic acid group adjacent to a ketone group, suggests its involvement in metabolic pathways intersecting with both fatty acid and amino acid metabolism. While its presence has been confirmed in certain plant and algal species, a comprehensive understanding of its biosynthesis, degradation, and physiological functions remains an active area of research. This document aims to provide a detailed technical overview of the current, albeit limited, knowledge and to propose a framework for future studies.

Putative Metabolic Pathways of this compound

Direct experimental evidence for the metabolic pathways of this compound is scarce. However, based on the well-established metabolism of other α-keto acids, we can propose the following hypothetical pathways.

Biosynthesis

The biosynthesis of this compound in plants and algae likely originates from decanoic acid, a 10-carbon saturated fatty acid. The conversion could be catalyzed by an α-oxidase enzyme.

Caption: Proposed biosynthesis of this compound from Decanoic Acid.

Degradation

The primary catabolic pathway for α-keto acids is oxidative decarboxylation, catalyzed by α-keto acid dehydrogenase complexes. This reaction would convert this compound to nonanoyl-CoA, which can then enter the β-oxidation pathway for fatty acid degradation.

Caption: Proposed degradation pathway of this compound.

Potential Signaling Role of this compound

Several fatty acids and their derivatives are known to act as signaling molecules in various biological processes, including quorum sensing in bacteria and the jasmonate pathway in plants. While there is no direct evidence for this compound as a signaling molecule, its structural similarity to other signaling fatty acids suggests this as a plausible area of investigation.

Hypothetical Signaling Cascade

If this compound were to act as a signaling molecule, it would likely bind to a specific receptor, triggering a downstream signaling cascade that could lead to changes in gene expression. One potential target could be peroxisome proliferator-activated receptors (PPARs), as other medium-chain fatty acids have been shown to modulate PPAR activity.

Caption: Hypothetical signaling pathway initiated by this compound.

Experimental Protocols for the Study of this compound

To validate the proposed metabolic and signaling roles of this compound, rigorous experimental investigation is required. Below are outlined methodologies for key experiments.

Quantitative Analysis of this compound by Mass Spectrometry

Objective: To accurately quantify the concentration of this compound in biological samples.

Methodology:

-

Sample Preparation:

-

Homogenize biological tissue (e.g., plant leaves, algal cells) in a suitable solvent (e.g., methanol/water).

-

Perform liquid-liquid extraction with a non-polar solvent (e.g., hexane or ethyl acetate) to isolate lipids and fatty acids.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended for GC-MS):

-

Derivatize the dried extract to improve volatility and ionization efficiency. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

LC-MS/MS or GC-MS Analysis:

-

LC-MS/MS: Reconstitute the dried extract in a suitable mobile phase. Use a C18 reversed-phase column for separation. Employ electrospray ionization (ESI) in negative ion mode. Monitor for the specific precursor-to-product ion transition of this compound.

-

GC-MS: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use electron ionization (EI) and monitor for characteristic fragment ions of the derivatized this compound.

-

-

Quantification:

-

Generate a standard curve using a certified standard of this compound.

-

Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and variations in extraction efficiency.

-

2-Oxo Acid Dehydrogenase Assay

Objective: To determine if this compound is a substrate for α-keto acid dehydrogenase complexes.

Methodology:

-

Enzyme Preparation:

-

Isolate mitochondria from the target organism or use a commercially available purified α-keto acid dehydrogenase complex.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing the necessary cofactors: Coenzyme A (CoA), NAD⁺, and thiamine pyrophosphate (TPP).

-

-

Assay:

-

Initiate the reaction by adding this compound to the reaction mixture.

-

Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

-

Controls:

-

Run a negative control without the substrate (this compound) to account for any background NADH production.

-

Run a positive control with a known substrate of the enzyme complex (e.g., α-ketoglutarate) to ensure enzyme activity.

-

Data Presentation

Currently, there is a lack of quantitative data on this compound in the scientific literature. The following table is a template for how such data could be structured once it becomes available through the application of the protocols described above.

| Biological Source | Tissue/Cellular Compartment | Concentration (µg/g or µM) | Method of Quantification | Reference |

| Algal Species A | Whole cells | Data not available | LC-MS/MS | - |

| Plant Species B | Leaves | Data not available | GC-MS | - |

| Plant Species B | Roots | Data not available | GC-MS | - |

Conclusion and Future Directions

The biological role of this compound in metabolism is a nascent field of research with significant potential. The proposed metabolic pathways and signaling functions outlined in this guide provide a theoretical framework for future investigations. Key research priorities should include:

-

Metabolic Flux Analysis: Utilizing stable isotope labeling to trace the metabolic fate of this compound and confirm its biosynthetic and degradation pathways.

-

Enzyme Characterization: Identifying and characterizing the specific enzymes responsible for the metabolism of this compound.

-

Receptor Binding Assays: Investigating the potential of this compound to bind to and activate nuclear receptors such as PPARs.

-

Transcriptomic and Proteomic Studies: Analyzing changes in gene and protein expression in response to this compound treatment to elucidate its potential signaling roles.

Addressing these research questions will be crucial in uncovering the full biological significance of this intriguing metabolite and its potential applications in biotechnology and drug development.

An In-depth Technical Guide to 2-Oxodecanoic Acid: From Synthesis to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxodecanoic acid, also known as α-ketodecanoic acid, is a 2-oxo monocarboxylic acid that belongs to the class of medium-chain keto acids. Structurally, it is a derivative of decanoic acid with a ketone group at the alpha position (C2).[1] While its amino-substituted analogue, 2-amino-8-oxodecanoic acid, has garnered significant attention as a component of histone deacetylase (HDAC) inhibitors, the parent compound, this compound, remains a less explored molecule.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological roles of this compound, with a focus on experimental protocols and data relevant to researchers in the fields of chemistry and drug development.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification and characterization in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 333-60-8 | [6] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| pKa | Not specified in literature | |

| LogP | Not specified in literature | |

| ¹³C NMR | Spectral data available | [1] |

| FTIR | Spectral data available | [1] |

| Raman Spectroscopy | Spectral data available | [1][7] |

| Mass Spectrometry | Data on related compounds available | [8][9][10] |

Discovery and History

The specific historical account of the discovery and first isolation of this compound is not well-documented in readily available scientific literature. However, the study of α-keto acids, in general, dates back to the 19th century.[11] Much of the contemporary research interest in the decanoic acid scaffold has focused on derivatives such as 2-amino-8-oxodecanoic acid, a key component of naturally occurring HDAC inhibitors like apicidin.[2][4][12] The synthesis of these more complex molecules has been extensively explored, often using precursors that are structurally related to this compound.[2][3][4]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not abundant in the literature, general methods for the preparation of α-keto acids are well-established and can be adapted.

General Synthetic Approaches

Several common strategies for the synthesis of α-keto acids include:

-

Oxidation of α-hydroxy acids: This is a direct and common method. The corresponding 2-hydroxydecanoic acid can be oxidized using various reagents to yield this compound.

-

Hydrolysis of acyl cyanides: Acyl cyanides can be hydrolyzed under acidic conditions to produce α-keto acids.

-

Reaction of Grignard reagents with dialkyl oxalates: This method involves the reaction of an appropriate Grignard reagent with a dialkyl oxalate, followed by hydrolysis of the resulting ester.

A plausible synthetic workflow for the preparation of this compound from 2-hydroxydecanoic acid is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 2-Hydroxydecanoic Acid (General Procedure)

This protocol is a generalized procedure based on common organic chemistry techniques for the oxidation of α-hydroxy acids. Researchers should optimize the specific conditions for 2-hydroxydecanoic acid.

-

Dissolution: Dissolve 2-hydroxydecanoic acid in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Slowly add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC) or reagents for Swern oxidation) to the solution at a controlled temperature (often 0 °C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol for PCC). Filter the mixture through a pad of silica gel or celite to remove solid byproducts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Analytical Methods

The analysis of this compound typically involves chromatographic and spectroscopic techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of α-keto acids. Due to their lack of a strong chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound needs to be derivatized to increase its volatility. Silylation or esterification are common derivatization techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹³C NMR spectrum will show characteristic peaks for the ketone and carboxylic acid carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid groups.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, which aids in identification.

The general workflow for the analysis of this compound in a biological sample is outlined below.

References

- 1. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 333-60-8 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Decanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

A Technical Guide to the Therapeutic Potential of 2-Oxodecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide summarizes the current understanding of 2-Oxodecanoic acid. It is important to note that research into its specific therapeutic applications is still in a nascent stage, and much of the information is based on its known biological roles and its presence in naturally occurring substances.

Introduction to this compound

This compound, also known as α-ketodecanoic acid, is a medium-chain keto acid. It is a metabolic intermediate in the alpha-oxidation of decanoic acid. While direct and extensive research into its therapeutic applications is limited, its endogenous nature and presence in bioactive natural products like royal jelly suggest potential for further investigation. This document aims to provide a comprehensive overview of its known biological context, potential mechanisms of action, and a framework for future therapeutic research.

Known Biological Roles and Potential Therapeutic Relevance

This compound's potential therapeutic applications can be inferred from its metabolic role and its association with the biological activities of substances in which it is found.

-

Metabolic Intermediate: As a product of alpha-oxidation, this compound is involved in fatty acid metabolism. Dysregulation of fatty acid metabolism is implicated in various diseases, including metabolic syndrome, cardiovascular diseases, and certain cancers. Understanding the role of this compound in these pathways could reveal novel therapeutic targets.

-

Component of Royal Jelly: Royal jelly, a secretion from honeybees, is known for its diverse health benefits, including anti-inflammatory, antibacterial, and anti-cancer effects. While 10-hydroxy-2-decenoic acid (10-HDA) is the most well-studied fatty acid in royal jelly, the presence of other fatty acid derivatives, including keto acids, likely contributes to its overall bioactivity.

Potential Therapeutic Applications (Hypothesized)

Based on the above, the following therapeutic avenues warrant investigation:

-

Metabolic Disorders: By potentially modulating fatty acid oxidation, this compound could be explored for its utility in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

-

Anti-inflammatory Effects: Given the anti-inflammatory properties of other medium-chain fatty acids and royal jelly, this compound may possess similar activities, making it a candidate for chronic inflammatory diseases.

-

Neuroprotective Properties: Some medium-chain fatty acids have been shown to have neuroprotective effects. The potential for this compound to cross the blood-brain barrier and influence neuronal metabolism is an area for future research.

-

Antimicrobial Activity: Fatty acids are known to have antimicrobial properties. This compound could be investigated for its efficacy against various pathogens.

Quantitative Data

Due to the limited research, extensive quantitative data on the therapeutic effects of this compound is not yet available. The following table represents a template for how such data could be presented as it emerges from future studies.

| Parameter | Value | Units | Experimental Model | Reference |

| IC50 (Enzyme X) | TBD | µM | In vitro enzyme assay | TBD |

| EC50 (Cell Viability) | TBD | µM | Cancer cell line Y | TBD |

| LD50 | TBD | mg/kg | Murine model | TBD |

| Bioavailability (Oral) | TBD | % | Rat model | TBD |

| Cmax | TBD | ng/mL | Human clinical trial | TBD |

| Tmax | TBD | h | Human clinical trial | TBD |

TBD: To be determined through future research.

Key Signaling Pathways (Hypothesized)

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-inflammatory effects, based on the known actions of other fatty acids.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the therapeutic potential of this compound.

6.1. In Vitro Enzyme Inhibition Assay

-

Objective: To determine if this compound can inhibit the activity of a specific enzyme (e.g., a key enzyme in an inflammatory or metabolic pathway).

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of this compound (or vehicle control).

-

Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Measure the product formation over time using a microplate reader (e.g., by absorbance or fluorescence).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

6.2. Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of this compound on a specific cell line (e.g., a cancer cell line or a normal cell line).

-

Materials:

-

Target cell line

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

-

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the EC50 value.

-

Experimental Workflow Visualization

The following diagram outlines a general workflow for the preclinical evaluation of a novel therapeutic compound like this compound.

Caption: A generalized preclinical drug discovery workflow.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Systematic Screening: Evaluating this compound in a wide range of in vitro and in vivo models for various diseases.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Derivative Synthesis: Synthesizing and testing derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

2-Oxodecanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxodecanoic acid, a C10 oxo-fatty acid, is a metabolite found in various biological systems, including algae and plants.[1] While its precise biological roles are still under investigation, its structural class, the 2-oxo acids, are known to be involved in a variety of metabolic and signaling pathways. This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, outlines relevant experimental protocols for its analysis and the synthesis of related compounds, and discusses its known and potential biological significance. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, natural product chemistry, and drug discovery.

Core Properties of this compound

This compound, also known as 2-ketodecanoic acid or α-ketocapric acid, is a saturated fatty acid with a ketone group at the alpha position. This structural feature is critical to its chemical reactivity and biological function.

| Property | Value | Source |

| CAS Number | 333-60-8 | [1] |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 46-48 °C | N/A |

| Boiling Point | 272.2 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. | N/A |

| Synonyms | 2-Ketodecanoic acid, α-Ketodecanoic acid, 2-Oxo capric acid | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis and analysis of this compound are not extensively documented in publicly available literature, methodologies for analogous compounds can be adapted.

Synthesis of 2-Oxo Acid Analogs

A common strategy for the synthesis of 2-oxo acids involves the oxidation of the corresponding α-hydroxy acids. For long-chain 2-oxo acids, multi-step synthetic routes starting from readily available precursors are often employed.

Example: Synthesis of (S)-2-Amino-8-oxodecanoic Acid Derivatives

A convergent approach has been utilized for the synthesis of 2-amino-8-oxodecanoic acids (Aodas), which are components of histone deacetylase (HDAC) inhibitors.[2][3] This method involves the coupling of two key fragments: an aldehyde derived from an amino acid and a β-ketophosphonate.[2][4]

Key Steps:

-

Preparation of the Aldehyde Fragment: The synthesis begins with a protected amino acid, such as L-glutamic acid, which is converted to the corresponding aldehyde in a multi-step process.[3]

-

Preparation of the β-Ketophosphonate Fragment: The second fragment is prepared from a suitable ester, which is reacted with dimethyl methylphosphonate.[2]

-

Horner-Wadsworth-Emmons Reaction: The aldehyde and β-ketophosphonate fragments are coupled via a Horner-Wadsworth-Emmons reaction to form an enone.[4]

-

Reduction and Deprotection: The resulting enone undergoes reduction of the double bond and subsequent deprotection steps to yield the final 2-amino-8-oxodecanoic acid derivative.[2]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of fatty acids and their derivatives. For this compound, a derivatization step is typically required to increase its volatility and improve chromatographic separation.

General Protocol Outline:

-

Sample Preparation:

-

Extraction: Extract lipids from the biological matrix (e.g., cell culture, plant tissue) using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

-

Saponification (Optional): To analyze total fatty acid content, saponify the lipid extract using a methanolic KOH solution to release esterified fatty acids.

-

-

Derivatization:

-

Esterification: Convert the carboxylic acid group to a more volatile ester, commonly a methyl ester (FAME) or trimethylsilyl (TMS) ester. For α-keto acids, protection of the keto group may also be necessary.

-

-

GC-MS Analysis:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject the derivatized sample in splitless or split mode.

-

Temperature Program: Start with an initial low temperature, followed by a temperature ramp to a final high temperature to ensure separation of all components.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound can be used to enhance sensitivity and selectivity.

-

Quantification: Use an internal standard (e.g., a deuterated analog or an odd-chain fatty acid not present in the sample) for accurate quantification.

-

Biological Significance and Signaling Pathways

Role as a Metabolite

This compound has been identified as a metabolite in algae and plants.[1] In these organisms, fatty acid metabolism is a central process for energy storage, membrane structure, and the production of signaling molecules. The presence of this compound suggests its involvement in these fundamental pathways.

Algal Metabolism:

In algae, fatty acid biosynthesis occurs in the plastids, starting from acetyl-CoA.[5][6] The pathways of fatty acid modification, including oxidation, can lead to the formation of various oxylipins. While the specific pathway leading to this compound in algae is not fully elucidated, it is likely derived from decanoic acid through an oxidation step.

Plant Metabolism:

Plants utilize fatty acid-derived molecules, known as oxylipins, in a wide range of signaling processes, particularly in response to stress and for development.[7] The octadecanoid pathway, which leads to the synthesis of jasmonic acid, is a well-characterized example of oxylipin signaling.[8][9] Although not a direct component of the canonical octadecanoid pathway, this compound may play a role in related fatty acid signaling cascades.

Potential Role in Signaling

The broader class of 2-oxo acids are key intermediates in metabolism, linking carbohydrate, fat, and amino acid metabolic pathways.[10] They can act as signaling molecules, for example, by influencing the activity of 2-oxo acid dehydrogenase complexes. These enzyme complexes are crucial for cellular energy metabolism and their activity can be modulated by the levels of their 2-oxo acid substrates.

Below is a conceptual workflow illustrating the potential involvement of this compound in cellular processes, from its biosynthesis to its potential downstream effects.

Caption: Conceptual workflow of this compound biosynthesis and potential downstream effects.

Future Directions

The biological functions of this compound remain an area of active research. Future studies should focus on:

-

Elucidating Biosynthetic and Metabolic Pathways: Identifying the specific enzymes responsible for the synthesis and degradation of this compound in different organisms.

-

Investigating Signaling Roles: Determining if this compound directly interacts with cellular receptors or sensors to modulate signaling pathways.

-

Exploring Pharmacological Potential: Given that related oxo-fatty acids have shown biological activities, investigating the potential of this compound and its derivatives as therapeutic agents is a promising avenue for drug development.

This technical guide provides a foundational understanding of this compound. As research progresses, a more detailed picture of its role in biology and its potential applications will undoubtedly emerge.

References

- 1. This compound | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pathways of Lipid Metabolism in Marine Algae, Co-Expression Network, Bottlenecks and Candidate Genes for Enhanced Production of EPA and DHA in Species of Chromista [mdpi.com]

- 6. lab.igb.illinois.edu [lab.igb.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. The octadecanoid signalling pathway in plants mediates a response to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Octadecanoid-Derived Alteration of Gene Expression and the “Oxylipin Signature” in Stressed Barley Leaves. Implications for Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Commercial Sourcing and Technical Guide for 2-Oxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Oxodecanoic acid (CAS No. 333-60-8), alongside essential technical information for its procurement, quality control, and biological context. This document is intended for research and development purposes only.

Commercial Suppliers and Product Specifications

This compound, also known as 2-ketocaproic acid, is a specialty chemical available from a select number of commercial suppliers. Procurement for research purposes typically involves sourcing from companies that specialize in fine chemicals, building blocks, and analytical standards. Below is a summary of identified commercial suppliers. Note that pricing and availability are often subject to quotation and may vary based on quantity and purity requirements.

Table 1: Commercial Supplier Data for this compound (CAS: 333-60-8)

| Supplier | Product Number | Purity/Specification | Available Quantities | Price | Notes |

| BLD Pharm | BD01618451 | Information available upon request. Analytical data (NMR, HPLC, LC-MS) may be provided.[1] | Gram to bulk scales. | Request a Quote | Product may require cold-chain transportation.[1] |

| Dayang Chem (Hangzhou) Co.,Ltd | Not specified | Information available upon request.[2] | Gram grade for research to bulk for industrial production.[2] | Request a Quote | A manufactory with custom synthesis capabilities.[2] |

| Ambeed | Not specified | Information available upon request. Analytical data (NMR, HPLC, LC-MS) may be provided. | Research quantities. | Request a Quote | Provides basic chemical property data. |

| ChemicalBook | CB7757989 | Aggregates supplier data; purity may vary by listing. | Varies by supplier. | Varies by supplier. | A platform listing multiple suppliers.[3] |

Quality Control and Experimental Protocols

Ensuring the identity and purity of this compound is critical for reproducible research. The following are representative protocols for common analytical techniques used for the quality control of α-keto acids.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential impurities and determine its purity. α-Keto acids can be analyzed directly or after derivatization to enhance UV detection.

-

Objective: To determine the purity of a this compound sample.

-

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Trifluoroacetic acid (TFA) or Formic acid.

-

This compound standard and sample.

-

-

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water with 0.1% TFA (e.g., 80:20 v/v). The exact ratio should be optimized for best peak shape and retention.

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

-

Analysis:

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).

-

-

Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule. α-Keto acids can exist in equilibrium with their hydrate form in solution, which can be observed in the NMR spectrum.[3][4]

-

Objective: To confirm the molecular structure of this compound.

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

-

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

This compound sample.

-

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H (Proton) NMR spectrum.

-

Acquire a ¹³C (Carbon) NMR spectrum.

-

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration values, and splitting patterns. Expect signals corresponding to the aliphatic chain protons and the carboxylic acid proton. The α-carbon protons will be absent due to the keto group.

-

¹³C NMR: Analyze the chemical shifts. Expect signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), the keto carbonyl carbon (~190-200 ppm), and the carbons of the aliphatic chain.

-

Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.

-

-

Protocol: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. Carboxylic acids often require derivatization to increase their volatility for GC analysis.

-

Objective: To confirm the identity and assess the purity of this compound through its mass spectrum.

-

Instrumentation:

-

GC-MS system.

-

-

Reagents:

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Methanolic HCl for methyl ester formation).

-

Anhydrous solvent (e.g., Toluene, Ethyl Acetate).

-

This compound sample.

-

-

Methodology:

-

Derivatization (Methyl Ester formation):

-

Dissolve ~1 mg of the sample in 200 µL of Toluene.

-

Add 100 µL of 2M Methanolic HCl.

-

Heat the mixture at 80°C for 60 minutes to form the methyl ester derivative.[5]

-

Cool the sample and inject it into the GC-MS.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

-

Carrier Gas: Helium.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Analyze the resulting chromatogram for the main peak corresponding to the derivatized this compound.

-

Examine the mass spectrum of the main peak. The fragmentation pattern should be consistent with the structure of the derivative. The molecular ion peak should correspond to the mass of the derivatized molecule.

-

-

Visualization of Workflows and Biological Pathways

Visual diagrams are essential for understanding complex processes. The following sections provide Graphviz diagrams for a typical chemical procurement workflow and the relevant biological context of fatty acid signaling.

Chemical Procurement and Validation Workflow

This diagram outlines the logical steps a researcher would take from identifying a need for this compound to its final use in an experiment.

Role in Bacterial Quorum Sensing

While this compound itself is a metabolite, the structurally similar molecule cis-2-decenoic acid is a known signaling molecule in bacteria like Pseudomonas aeruginosa. It is part of a cell-to-cell communication system known as quorum sensing, which regulates virulence and biofilm formation.[6] This pathway illustrates its role as a dispersion signal.

References

- 1. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proton magnetic resonance studies of alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Solubility Profile of 2-Oxodecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Oxodecanoic acid, a 2-oxo monocarboxylic acid that plays a role as an algal and plant metabolite.[1] Understanding the solubility of this compound is critical for its application in various research and development settings, including drug formulation and biological assays. This document outlines available solubility data, details relevant experimental methodologies for solubility determination, and provides a visualization of its metabolic context.

Core Topic: Solubility of this compound

This compound, like other fatty acids, exhibits solubility that is highly dependent on the polarity of the solvent. As the carbon chain length of a fatty acid increases, its solubility in water decreases.[2]

Quantitative Solubility Data

For a structurally related compound, 2-hydroxy decanoic acid, the following solubility data has been reported:

| Solvent | Solubility (approximate) |

| Ethanol | 2.5 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |

| Dimethylformamide (DMF) | 20 mg/mL |

| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL |

Data sourced from Cayman Chemical product information for 2-hydroxy decanoic acid.[4]

It is important to note that the ketone group at the 2-position in this compound may slightly alter its polarity and solubility profile compared to the hydroxyl group in 2-hydroxy decanoic acid.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following is a generalized methodology for determining the solubility of a fatty acid like this compound, based on common laboratory practices such as the gravimetric method.

Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., ethanol, DMSO, water)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, remove the vial and centrifuge it at a high speed to sediment the undissolved solid. This step is critical to separate the saturated solution from the excess solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. Be cautious not to disturb the solid pellet at the bottom.

-

Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed container. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Mass Determination: Once the solvent has completely evaporated, accurately weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume (or mass) of the solvent.

Solubility (g/L) = (Mass of container with solute - Mass of empty container) / Volume of supernatant withdrawn

Metabolic Pathway Context

This compound is a type of 2-oxocarboxylic acid (also known as an alpha-keto acid). These molecules are key intermediates in the metabolism of amino acids, carbohydrates, and fatty acids.[5] The following diagram illustrates a generalized metabolic pathway for 2-oxocarboxylic acids, showing their central role in cellular metabolism.

References

Spectroscopic Profile of 2-Oxodecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxodecanoic acid, a 2-oxo monocarboxylic acid. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound (CAS No: 333-60-8, Molecular Formula: C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Due to the lack of publicly available experimental spectral data, the following are predicted chemical shifts for the protons in this compound.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | ~2.9 | t | 2H |

| H-4 to H-9 | 1.2-1.7 | m | 12H |

| H-10 | 0.8-0.9 | t | 3H |

| -COOH | 10-12 | br s | 1H |

¹³C NMR

Experimental ¹³C NMR data for this compound is available from SpectraBase[1][2]. While the full peak list is not publicly accessible, typical chemical shifts for the carbon environments are presented below.

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (-COOH) | 160-170 |

| C-2 (C=O) | 190-200 |

| C-3 | 35-45 |

| C-4 to C-9 | 22-32 |

| C-10 | ~14 |

Infrared (IR) Spectroscopy

FTIR spectral data for this compound is available from SpectraBase, obtained from a neat sample using a capillary cell[1][2]. The expected characteristic absorption bands are listed below, with comparative data from the closely related 2-oxo-octanoic acid[3].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 2970-2930 | Strong | C-H stretch (asymmetric, CH₃ & CH₂) |

| 2880-2860 | Strong | C-H stretch (symmetric, CH₃ & CH₂) |

| ~1740 | Strong | C=O stretch (α-keto) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1470-1450 | Medium | C-H bend (CH₂) |

| 1375-1360 | Medium | C-H bend (CH₃) |

| ~1270 & ~1220 | Medium | CH₂ wag |

| ~940 | Broad | O-H bend (Carboxylic acid) |

Mass Spectrometry (MS)

| Adduct | m/z |

| [M+H]⁺ | 187.13288 |

| [M+Na]⁺ | 209.11482 |

| [M-H]⁻ | 185.11832 |

| [M+NH₄]⁺ | 204.15942 |

| [M+K]⁺ | 225.08876 |

| [M]⁺ | 186.12505 |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of fatty acids and related organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a neat sample, a small drop of this compound is placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell. For solid samples, a KBr pellet can be prepared.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) is first recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Derivatization): To improve volatility for GC analysis, the carboxylic acid group of this compound is typically derivatized. A common method is esterification to form the methyl ester by reaction with a reagent such as BF₃-methanol or diazomethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Chromatographic Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.

-

Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common technique for generating a mass spectrum, which provides a fragmentation pattern that can be used for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

The Role of 2-Oxodecanoic Acid and its Analogs in Microbial Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 2-oxodecanoic acid and its closely related signaling molecule, cis-2-decenoic acid (CDA), in microbial communication. It delves into their influence on gene expression, biofilm formation, and virulence in key microbial species, offering insights for the development of novel anti-infective strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows.

Data Presentation: Quantitative Effects of cis-2-Decenoic Acid

The signaling molecule cis-2-decenoic acid (CDA), an analog of this compound, has been shown to be a potent regulator of gene expression and biofilm formation in various microorganisms.

Gene Regulation in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, CDA has been demonstrated to modulate the expression of a significant portion of the genome, influencing various cellular processes. A microarray analysis identified 666 differentially expressed genes in the presence of 100 nM CDA.[1][2] The majority of these genes (523) were upregulated, while 143 were downregulated.[1]

Table 1: Functional Classification of CDA-Regulated Genes in Pseudomonas aeruginosa

| Functional Class | Number of Regulated Genes | Key Examples of Regulated Processes |

| Motility and Chemotaxis | Not specified | Flagellar assembly, chemotactic responses |

| Cell Attachment | Not specified | Adhesion and surface attachment |

| TCA Cycle | Not specified | Central carbon metabolism |

| EPS and LPS Synthesis | Not specified | Biofilm matrix production, outer membrane integrity |

| Virulence | Not specified | Toxin production, secretion systems |

| Iron Uptake | Not specified | Siderophore biosynthesis and transport |

| Respiration | Not specified | Aerobic and anaerobic respiration |

| Signal Transduction | Not specified | Two-component systems, sensor proteins |

Data sourced from Rahmani-Badi et al., 2015.[1][2]

Impact on Biofilm Formation and Virulence

CDA and related fatty acids have demonstrated significant effects on biofilm formation and virulence factors in both bacteria and fungi.

Table 2: Quantitative Effects of CDA and Related Fatty Acids on Microbial Biofilms and Virulence

| Organism | Compound | Concentration | Effect | Reference |

| Pseudomonas aeruginosa | cis-2-decenoic acid | 2.5 nM | Prevention of biofilm formation in flow cells | [3] |

| Pseudomonas aeruginosa | cis-2-decenoic acid | 100 nM | Induction of biofilm dispersion | [1] |

| Staphylococcus aureus (MRSA) | cis-2-decenoic acid | 734 µM | Prevention of biofilm formation | [3][4] |

| Escherichia coli & Klebsiella pneumoniae | cis-2-decenoic acid | 310 nM | Prevention of biofilm formation in catheters | [3] |

| Candida albicans | cis-2-dodecenoic acid | 30 µM | ~70% reduction in germ-tube formation | [5] |

| Candida albicans | cis-2-dodecenoic acid | 300 µM | ~90% reduction in biofilm formation (at 0h) | [5] |

| Candida albicans | cis-2-dodecenoic acid | 60 µM | ~90% downregulation of HWP1 mRNA | [5] |

| Candida albicans | cis-2-dodecenoic acid | 60 µM | ~70-80% downregulation of ALS3 mRNA | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the literature.

Pseudomonas aeruginosa Biofilm Dispersion Assay

This protocol is adapted from methodologies used to assess the biofilm dispersion effects of CDA.

Objective: To quantify the dispersion of established P. aeruginosa biofilms in response to cis-2-decenoic acid.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

96-well polystyrene microtiter plates

-

cis-2-decenoic acid (CDA) stock solution (in ethanol)

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Grow a starter culture of P. aeruginosa in LB broth overnight at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

Add 200 µL of the diluted culture to each well of a 96-well microtiter plate.

-

Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Treatment with CDA:

-